2-Chloro-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one
Description
2-Chloro-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one is a piperazine-derived compound featuring a 4-methylbenzenesulfonyl (tosyl) group at the piperazine nitrogen and a 2-chloroacetyl moiety. Piperazine derivatives are widely explored for their pharmacological versatility, including antimicrobial, anticancer, and central nervous system activities .
Properties
IUPAC Name |
2-chloro-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-11-2-4-12(5-3-11)20(18,19)16-8-6-15(7-9-16)13(17)10-14/h2-5H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKRRLAIQCSGHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Methodologies
Stepwise Sulfonation-Acylation Approach
The most widely reported strategy involves two sequential reactions: sulfonation of piperazine followed by acylation of the monosubstituted intermediate.
Synthesis of 4-(4-Methylbenzenesulfonyl)piperazine
Piperazine reacts with 4-methylbenzenesulfonyl chloride (tosyl chloride) in a nucleophilic substitution reaction. The primary amine of piperazine attacks the electrophilic sulfur atom in tosyl chloride, displacing chloride and forming the sulfonamide bond.
Procedure :
A mixture of piperazine (10 g, 0.12 mol), anhydrous toluene (15 mL), potassium iodide (0.1 g), and dimethylformamide (0.5 mL) is heated to 80°C for 30 minutes. 4-Methylbenzenesulfonyl chloride (1.2 equivalents) is added dropwise, and the reaction is refluxed for 12 hours. The product is isolated by washing the organic layer with water, acidifying with hydrochloric acid, and recrystallizing from toluene.
Key Conditions :
- Solvent : Toluene (polar aprotic)
- Catalyst : Potassium iodide (KI)
- Temperature : 80–100°C
- Yield : ~85–92%
Acylation with Chloroacetyl Chloride
The secondary amine of 4-(4-methylbenzenesulfonyl)piperazine undergoes acylation with chloroacetyl chloride in the presence of a base to neutralize HCl byproducts.
Procedure :
4-(4-Methylbenzenesulfonyl)piperazine (1 equivalent) is suspended in anhydrous dichloromethane (20 mL) with potassium carbonate (2 equivalents). Chloroacetyl chloride (1.1 equivalents) is added dropwise at 0°C, and the mixture is stirred at room temperature for 6 hours. The product is filtered, washed with water, and recrystallized from ethanol.
Key Conditions :
Alternative Solvent and Catalyst Systems
Polar Solvent-Mediated Sulfonation
Replacing toluene with dimethylacetamide (DMAc) accelerates sulfonation by enhancing nucleophilicity. A 2024 study demonstrated that DMAc reduces reaction time to 6 hours while maintaining yields above 88%.
Microwave-Assisted Acylation
Microwave irradiation (100 W, 80°C) shortens acylation time to 1 hour, achieving 82% yield with minimal byproducts.
Optimization of Reaction Parameters
Analytical Characterization
Industrial and Research Applications
This compound serves as a precursor in antipsychotic drug synthesis, particularly for derivatives targeting dopamine D₂ receptors. Its chloroacetyl group enables further functionalization via nucleophilic substitution, while the tosyl moiety enhances metabolic stability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one is a chemical compound with a molecular formula of C13H17ClN2O3S . It has a molecular weight of 316.80 g/mol . Synonyms for this compound include this compound, 246514-23-8, and 2-chloro-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanone .
Identified Applications
While the provided search results do not offer explicit details on the applications of this compound, they do provide some context clues:
- Synthesis of related compounds Piperazine derivatives, similar to this compound, are known for their usefulness in various pharmaceutical indications, particularly as cardiotonic agents .
- Intermediate in synthesis It can be used as an intermediate in the synthesis of anti-inflammatory agents or CCR1 antagonists .
- P2X7 antagonists It can be used in the design and synthesis of novel blood–brain barrier (BBB)-permeable derivatives as potential P2X7 antagonists .
- Multicomponent reactions It can be used in multicomponent reactions to form a single product .
- Thalidomide research Studies have shown that thalidomide and its analogs can bind to cereblon (CRBN) to form CRBN-DDB1 complexes, which spurred research into thalidomide and its analogs .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound’s structural analogs differ in substituents on the piperazine ring and the acyl/chloroacetyl group. Key comparisons include:
Table 1: Substituent Variations and Molecular Properties
Key Observations :
- Sulfonyl vs.
- Electron-Withdrawing Effects : The 4-methylbenzenesulfonyl group stabilizes the piperazine ring’s conformation, which may enhance binding to enzymatic targets (e.g., bacterial LpxH in ) .
- Chloroacetyl Reactivity : The 2-chloroacetyl moiety enables nucleophilic substitution reactions, making it a versatile intermediate for generating libraries of bioactive molecules (e.g., used chloroacetyl chloride for cyclization) .
Key Observations :
Key Observations :
- Antimicrobial Potential: Chloroacetyl-piperazine derivatives inhibit bacterial LpxH (IC₅₀ ~1.2 µM), critical for lipid A biosynthesis .
Biological Activity
2-Chloro-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one, also known by its CAS number 246514-23-8, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₃H₁₇ClN₂O₃S
- Molecular Weight : 316.80 g/mol
- Purity : ≥ 95%
The compound features a piperazine core, which is a common structural motif in many bioactive molecules, contributing to its diverse pharmacological effects.
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity :
- Cholinesterase Inhibition :
- Antimicrobial Properties :
Anticancer Studies
A study published in MDPI highlighted the effectiveness of piperazine derivatives in cancer therapy. The research demonstrated that modifications to the piperazine structure could enhance cytotoxicity and apoptosis induction in specific cancer models .
Neuropharmacological Applications
In a comparative study on cholinesterase inhibitors, this compound was found to exhibit dual inhibition properties that are beneficial in treating Alzheimer's disease. This dual action enhances brain exposure and therapeutic efficacy against cognitive decline associated with the disease .
Antimicrobial Efficacy
Research has also focused on the antimicrobial properties of piperazine derivatives. A comprehensive review indicated that compounds similar to this compound possess significant antibacterial and antifungal activities, suggesting potential applications in treating infections caused by resistant strains .
Data Table: Summary of Biological Activities
Q & A
Q. What established synthetic routes are available for 2-Chloro-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one, and how can reaction conditions be optimized for higher yield?
The synthesis typically involves:
- Step 1: Formation of the piperazine ring via cyclization of 1,2-diamine derivatives with sulfonium salts.
- Step 2: Introduction of the 4-methylbenzenesulfonyl group using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., NaHCO₃).
- Step 3: Coupling with 2-chloroethanone in the presence of a base like triethylamine.
Optimization strategies : - Use inert atmospheres (N₂/Ar) to prevent oxidation during sulfonylation .
- Control reaction temperatures (e.g., 0–5°C for exothermic steps) to minimize side reactions .
- Purify intermediates via column chromatography or recrystallization to improve final product purity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s molecular structure?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions on the piperazine ring and sulfonyl group .
- X-ray Crystallography : Resolves bond lengths (e.g., C–Cl: ~1.79 Å) and dihedral angles between aromatic and piperazine moieties .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 341.08) .
Q. How can researchers assess the purity of synthesized batches, and what are common impurities?
- HPLC/GC-MS : Quantifies residual solvents (e.g., DMF) and unreacted intermediates.
- Common impurities :
- Partially hydrolyzed chloroethanone derivatives (e.g., 2-hydroxyethanone) due to base-sensitive conditions .
- Sulfonamide byproducts from incomplete coupling reactions .
- Mitigation : Adjust pH during hydrolysis (pH 9–11) to stabilize the chloroethanone group .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfonyl or piperazine groups) influence bioactivity and selectivity?
- Sulfonyl group replacement : Substituting 4-methylbenzenesulfonyl with acetylbenzenesulfonyl increases lipophilicity, enhancing blood-brain barrier penetration in neurological studies .
- Piperazine ring modifications : Introducing fluorophenyl substituents (e.g., 2-fluorobenzyl) improves binding affinity to serotonin receptors (Ki < 50 nM) .
- Methodology : Perform molecular docking simulations (e.g., AutoDock Vina) to predict interactions with target proteins .
Q. What computational approaches predict the compound’s binding affinity to neurological targets?
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes (e.g., 5-HT₆ receptors) over 100-ns trajectories .
- Pharmacophore Modeling : Identify critical features (e.g., sulfonyl oxygen as hydrogen bond acceptor) using Schrödinger Phase .
- Free Energy Perturbation (FEP) : Quantify binding energy changes (ΔΔG) for structural analogs .
Q. How should researchers address contradictions in reported biological activity data across studies?
- Case example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration variations).
- Resolution :
- Standardize assay protocols (e.g., fixed ATP at 1 mM) .
- Validate results across multiple cell lines (e.g., HEK293 vs. SH-SY5Y) .
- Cross-reference with structural analogs to identify activity trends .
Q. What strategies optimize the compound’s stability under physiological conditions?
- Hydrolysis resistance : Stabilize the chloroethanone group by substituting electron-withdrawing groups on the benzene ring (e.g., -NO₂), reducing t₁/₂ from 4 to >24 hours at pH 7.4 .
- Metabolic stability : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to prolong half-life .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Sulfonylation Step
| Parameter | Optimal Range | Impact on Yield | Source |
|---|---|---|---|
| Temperature | 0–5°C | Prevents decomposition | |
| Solvent | Dichloromethane | Enhances solubility | |
| Base | NaHCO₃ | Minimizes hydrolysis |
Q. Table 2. Biological Activity Data
| Target | Assay Type | IC₅₀ (nM) | Source |
|---|---|---|---|
| 5-HT₆ Receptor | Radioligand binding | 12 ± 2 | |
| HDAC8 | Fluorometric | 850 ± 120 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
